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Compound of Interest

Compound Name:
1-(4-Bromo-2,5-

dimethoxybenzyl)piperazine

Cat. No.: B585858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known by the synonym 2C-B-BZP, is a

research chemical belonging to the piperazine class of compounds. Structurally, it features a

benzylpiperazine core with a substitution pattern on the phenyl ring identical to that of the

psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Despite this

structural similarity, its pharmacological profile is characterized by stimulant effects more akin

to benzylpiperazine (BZP) rather than hallucinogenic properties. This document provides a

comprehensive overview of its chemical properties, likely pharmacological action based on

related compounds, and detailed experimental protocols for its synthesis and potential

biological evaluation.

Due to its status as a research chemical, publicly available quantitative pharmacological data

for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is limited. This guide supplements known

information with data from the parent compound, benzylpiperazine (BZP), to provide a relevant

comparative context for researchers.

Chemical and Pharmacological Data
The table below summarizes the key chemical identifiers for 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine, alongside its reported qualitative effects and comparative
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quantitative data for the well-studied stimulant, benzylpiperazine (BZP).

Identifier / Parameter
1-(4-Bromo-2,5-

dimethoxybenzyl)piperazine

Benzylpiperazine (BZP) (for

comparison)

Synonyms
2C-B-BZP, 4-Bromo-2,5-

dimethoxy-1-benzylpiperazine
BZP, 1-Benzylpiperazine

CAS Number 1094424-37-9[1] 2759-28-6

Molecular Formula C₁₃H₁₉BrN₂O₂[1][2] C₁₁H₁₆N₂

Molecular Weight 315.21 g/mol [1] 176.26 g/mol

SMILES String
COC1=CC(=C(C=C1CN2CCN

CC2)OC)Br[2]

C1CN(CCN1)CC2=CC=CC=C

2

Reported Effects

Stimulant effects lasting 3–6

hours; potential for headaches

and nausea.

Euphoriant and stimulant

properties similar to

amphetamine, but with

approximately 10-fold lower

potency.[3]

Mechanism of Action

Presumed to act on

dopaminergic and serotonergic

systems.

Mixed action, primarily

stimulating the release and

inhibiting the reuptake of

dopamine, serotonin, and

noradrenaline.[4][5]

EC₅₀ (Dopamine Release) Data not available 175 nM[3]

EC₅₀ (Norepinephrine

Release)
Data not available 62 nM[3]

EC₅₀ (Serotonin Release) Data not available 6050 nM[3]

Human Pharmacokinetics Data not available

After a 200 mg oral dose, peak

plasma concentrations (Cmax)

of 262 ng/mL were reached at

a Tmax of 75 minutes.[6]
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Experimental Protocols
Synthesis of 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine
The synthesis of the title compound can be achieved via a two-step process involving the

preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by

reductive amination with piperazine.

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde.

Materials:

2,5-dimethoxybenzaldehyde

Glacial acetic acid

Bromine

Water (H₂O)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexane (for elution)

Procedure:

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a

round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice

bath.[7]
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In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial

acetic acid (3 mL).[7]

Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous

stirring.[7]

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 1 hour.[7]

Quench the reaction by adding water (30 mL), which should result in the formation of a

white precipitate.[7]

Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and

dichloromethane (30 mL) and transfer to a separatory funnel.[7]

Separate the layers and extract the aqueous phase with additional dichloromethane (3 x

25 mL).[7]

Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium

sulfate.[7]

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude solid by silica gel column chromatography, eluting with a 20% ethyl

acetate in hexane mixture, to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow

solid.[7]

Step 2: Reductive Amination with Piperazine

This protocol describes the formation of the final product from the aldehyde intermediate.

Materials:

4-Bromo-2,5-dimethoxybenzaldehyde

Piperazine
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Methanol or another suitable solvent

Sodium borohydride (NaBH₄) or a similar reducing agent (e.g., sodium

triacetoxyborohydride)

Glacial acetic acid (optional, as a catalyst)

Procedure:

Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv to

minimize dialkylation) in methanol in a round-bottom flask.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium

ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution, ensuring

the temperature remains low.

After the addition is complete, allow the reaction to warm to room temperature and stir for

an additional 12-24 hours.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure and extract the aqueous residue with a

suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter,

and concentrate to yield the crude product.

The crude product can be further purified by column chromatography or by

recrystallization from a suitable solvent to yield pure 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine.

Protocol for In Vivo Evaluation of Stimulant Activity
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To assess the stimulant properties of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine,

locomotor activity can be monitored in rodents using an actophotometer.

Subjects:

Male mice (e.g., Swiss albino), weighing 20-25 g.

Animals should be acclimatized to the laboratory environment for at least one week before

the experiment.

Apparatus:

Actophotometer, a chamber equipped with photoelectric cells to detect and record the

locomotor activity of the animal.

Procedure:

Divide the mice into groups (n=5-6 per group), including a control group and one or more

test groups for different doses of the compound.

Place each mouse individually into the actophotometer chamber and allow for a 10-minute

acclimatization period.

Record the basal locomotor activity for each mouse for a period of 10 minutes. This is the

"pre-treatment" reading.

Administer the vehicle (e.g., saline with a small amount of DMSO) to the control group and

the test compound at the desired doses (e.g., 1, 5, 10 mg/kg) to the test groups via

intraperitoneal (i.p.) injection.

After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, place the

mice back into the actophotometer.

Record the locomotor activity for each mouse for 10 minutes. This is the "post-treatment"

reading.

Analyze the data by comparing the mean locomotor counts of the vehicle-treated group

with the compound-treated groups. A statistically significant increase in locomotor activity
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in the test groups indicates a stimulant effect.

Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the two-step synthesis process for 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine.

Step 1: Bromination Step 2: Reductive Amination

2,5-Dimethoxybenzaldehyde

4-Bromo-2,5-dimethoxybenzaldehyde

 Br₂ / Acetic Acid

4-Bromo-2,5-dimethoxybenzaldehyde

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

 Reductive Amination
(e.g., NaBH₄)

Piperazine

 Reductive Amination
(e.g., NaBH₄)

Click to download full resolution via product page

Caption: Synthetic pathway for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.

Proposed Mechanism of Action: Monoamine Transporter
Interaction
Based on the known pharmacology of benzylpiperazine and its derivatives, the stimulant

effects of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine are likely mediated through

interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the

serotonin transporter (SERT). The diagram below illustrates this proposed mechanism.
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Caption: Proposed mechanism of action via monoamine transporter inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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